

An In-depth Technical Guide to the Thermochemistry of 2-Methoxyethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxyethanol

Cat. No.: B045455

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **2-Methoxyethanol** (also known as ethylene glycol monomethyl ether or methyl cellosolve), a widely used solvent in various industrial and laboratory settings. An understanding of its thermochemical characteristics is crucial for process design, safety assessments, and computational modeling in fields ranging from chemical synthesis to pharmaceutical development. This document summarizes key quantitative data, details the experimental methodologies for their determination, and provides visual representations of the underlying principles and workflows.

Core Thermochemical Data

The essential thermochemical parameters for **2-methoxyethanol** are summarized in the tables below. These values have been compiled from various sources and represent the current state of knowledge.

Table 1: Standard Enthalpies of Formation and Combustion

Property	State	Value (kJ/mol)	Reference(s)
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	-376.9 ± 8.1	Guthrie, 1977[1]
Gas	-395.9	Simonetta, 1947[1]	
Liquid	-439.0	Calculated from $\Delta_c H^\circ$ [2]	
Standard Enthalpy of Combustion ($\Delta_c H^\circ$)	Liquid	-1779.3	[2]

Table 2: Enthalpy of Vaporization

Enthalpy of Vaporization ($\Delta_{\text{vap}} H$) (kJ/mol)	Temperature (K)	Reference(s)
45.2 ± 0.2	298	Kusano, Wadsö, et al., 1971
42.8	348	Stephenson and Malanowski, 1987[1]
43.0	361	Marrufo, Loras, et al., 2010[1]
37.54	397.3	Majer and Svoboda, 1985[1]

Table 3: Liquid Phase Heat Capacity

Constant Pressure Heat Capacity ($C_{p,\text{liquid}}$) (J/mol·K)	Temperature (K)	Reference(s)
175.38	298.15	Svoboda, Zabransky, et al., 1991[2][3]
176.6	298.15	Roux, Perron, et al., 1978[2][3]
174.9	298.15	Kusano, Suurkuusk, et al., 1973[2]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the typical experimental methodologies employed.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of liquid **2-methoxyethanol** is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

Apparatus:

- Isoperibol or adiabatic bomb calorimeter
- Oxygen bomb (a high-pressure stainless steel vessel)
- Crucible (platinum or fused silica)
- Calorimeter bucket (containing a known mass of water)
- Stirrer
- High-precision thermometer (e.g., a platinum resistance thermometer)
- Ignition system
- Pellet press (for solid samples, used for calibration)
- Oxygen source

Procedure:

- Calibration: The heat capacity of the calorimeter system (the bomb, bucket, water, etc.) is determined by burning a known mass of a standard substance with a certified enthalpy of combustion, typically benzoic acid.

- **Sample Preparation:** A known mass of high-purity **2-methoxyethanol** is accurately weighed into the crucible. Due to its volatility, the liquid is often encapsulated in a gelatin capsule or a similar container of known heat of combustion.
- **Assembly:** The crucible is placed in the bomb, and a fuse wire (e.g., platinum or nickel-chromium) is connected to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimetry:** The sealed bomb is submerged in the calorimeter bucket containing a precisely known mass of water. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Corrections and Calculation:** The raw temperature rise is corrected for heat exchange with the surroundings, the heat of ignition from the fuse wire, and the formation of any side products (e.g., nitric acid from residual nitrogen). The total heat released is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined on a molar basis.

Determination of the Heat Capacity using Differential Scanning Calorimetry (DSC)

The constant pressure heat capacity of liquid **2-methoxyethanol** is measured using a differential scanning calorimeter (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Apparatus:

- Differential Scanning Calorimeter (heat-flux or power-compensation type)

- Sample and reference pans (typically aluminum, hermetically sealed for volatile liquids)
- A standard material with a known heat capacity (e.g., sapphire)
- Inert purge gas (e.g., nitrogen or argon)

Procedure:

- **Baseline Calibration:** An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow response of the instrument over the desired temperature range.
- **Standard Material Run:** A known mass of the sapphire standard is placed in the sample pan, and a DSC scan is performed under the same conditions as the baseline run. This allows for the calibration of the heat flow signal.
- **Sample Run:** A known mass of high-purity **2-methoxyethanol** is hermetically sealed in a sample pan. The DSC scan is then performed under identical conditions to the baseline and standard runs.
- **Data Analysis:** The heat capacity of the **2-methoxyethanol** sample at a given temperature is calculated using the following relationship:

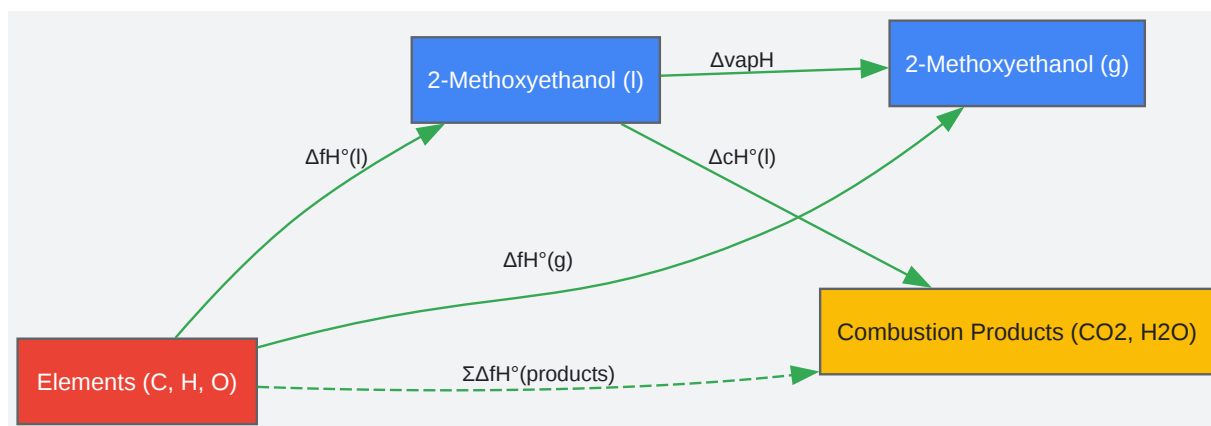
$$C_{p,\text{sample}} = (\text{DSC}_{\text{sample}} / \text{DSC}_{\text{std}}) * (m_{\text{std}} / m_{\text{sample}}) * C_{p,\text{std}}$$

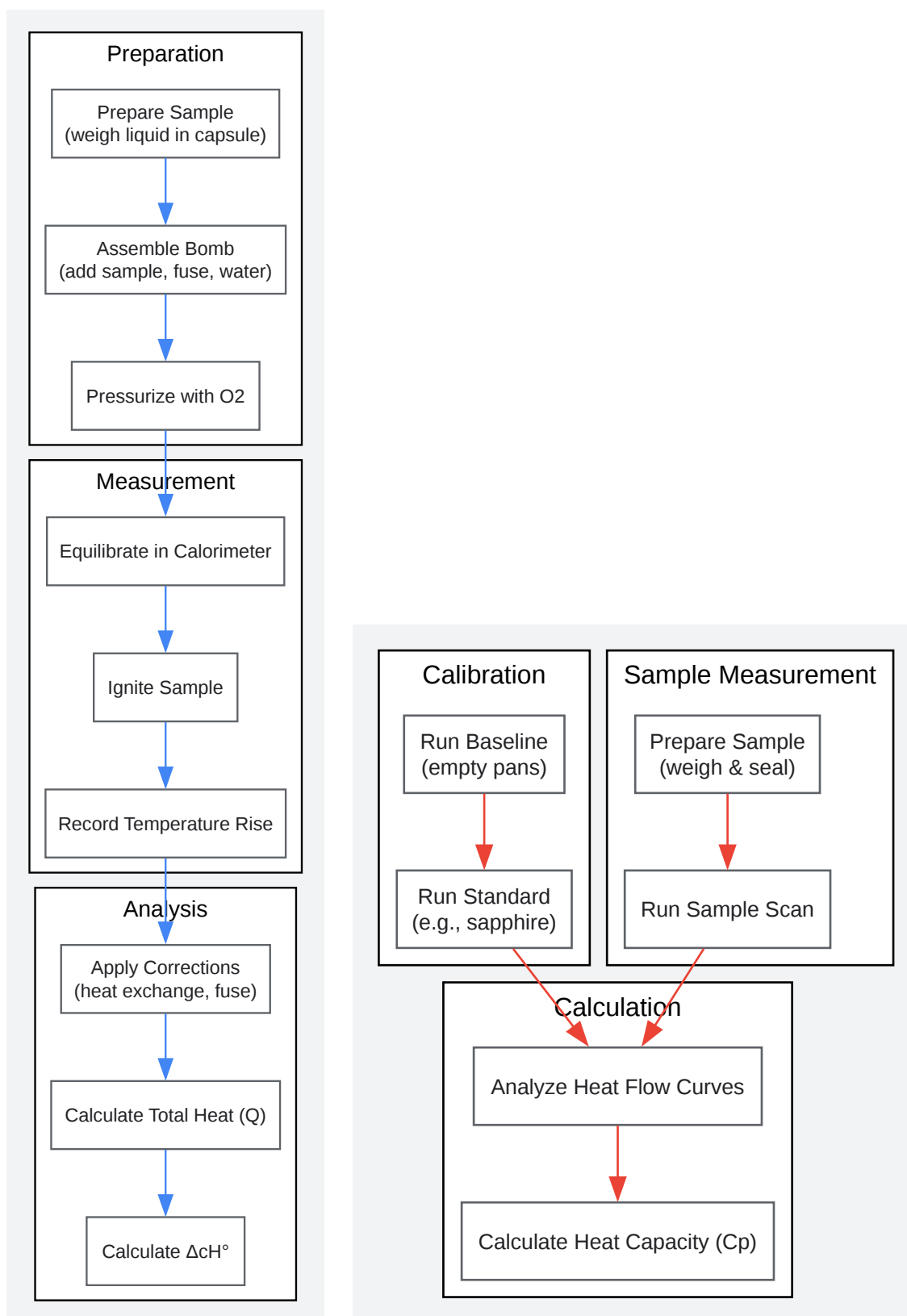
where:

- $C_{p,\text{sample}}$ and $C_{p,\text{std}}$ are the heat capacities of the sample and standard, respectively.
- $\text{DSC}_{\text{sample}}$ and DSC_{std} are the differences in heat flow between the sample/standard and the baseline.
- m_{sample} and m_{std} are the masses of the sample and standard.

Visualizations

The following diagrams illustrate key conceptual relationships and experimental workflows in the thermochemistry of **2-methoxyethanol**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Ethanol, 2-propoxy- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemistry of 2-Methoxyethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045455#thermochemistry-of-2-methoxyethanol\]](https://www.benchchem.com/product/b045455#thermochemistry-of-2-methoxyethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com